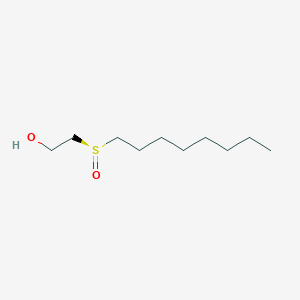
(3S)-3-Amino-1-(cyclopropylamino)heptane-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol is a small organic molecule belonging to the class of dialkylamines. It is characterized by the presence of two alkyl groups bonded to the amino nitrogen.
Preparation Methods
The synthesis of (3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclopropylamine group: This can be achieved through the reaction of cyclopropylamine with an appropriate precursor.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction.
Formation of the heptane backbone: This step involves the construction of the heptane backbone through a series of carbon-carbon bond-forming reactions.
Introduction of the diol functionality: The diol group can be introduced through oxidation reactions using suitable oxidizing agents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
(3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
(3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol can be compared with other similar compounds, such as:
Dialkylamines: These compounds contain two alkyl groups bonded to the amino nitrogen and share similar chemical properties.
Cyclopropylamines: These compounds contain a cyclopropyl group bonded to the amino nitrogen and exhibit similar reactivity.
Amino alcohols: These compounds contain both amino and hydroxyl groups and have similar applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(3S)-3-amino-1-(cyclopropylamino)heptane-2,2-diol |
InChI |
InChI=1S/C10H22N2O2/c1-2-3-4-9(11)10(13,14)7-12-8-5-6-8/h8-9,12-14H,2-7,11H2,1H3/t9-/m0/s1 |
InChI Key |
AYBDGNNJGBFOBQ-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C(CNC1CC1)(O)O)N |
Canonical SMILES |
CCCCC(C(CNC1CC1)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
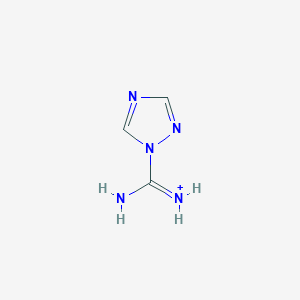
![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
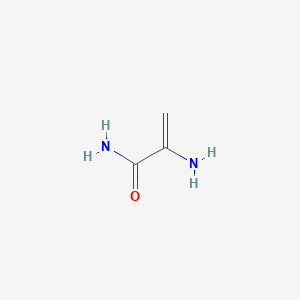
![N-{3-[(12bs)-7-Oxo-1,3,4,6,7,12b-Hexahydroindolo[2,3-A]quinolizin-12(2h)-Yl]propyl}propane-2-Sulfonamide](/img/structure/B10760718.png)
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
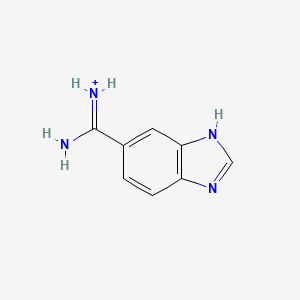
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
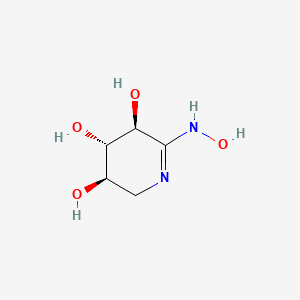
oxovanadium](/img/structure/B10760750.png)
![[Methyltelluro]acetate](/img/structure/B10760756.png)
![(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid](/img/structure/B10760759.png)
